molecular formula C12H17N B13589959 (2-(3,4-Dimethylphenyl)cyclopropyl)methanamine

(2-(3,4-Dimethylphenyl)cyclopropyl)methanamine

Cat. No.: B13589959
M. Wt: 175.27 g/mol
InChI Key: IISDSVXMEHMWAL-UHFFFAOYSA-N
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Description

(2-(3,4-Dimethylphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H17N It is characterized by a cyclopropyl group attached to a methanamine moiety, with a 3,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,4-Dimethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of 3,4-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using ammonia or an amine source under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-(3,4-Dimethylphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2-(3,4-Dimethylphenyl)cyclopropyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(3,4-Dimethylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and reactivity. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine: Similar structure but with methoxy groups instead of methyl groups.

    (2-(3-Chlorophenyl)cyclopropyl)methanamine: Contains a chlorine substituent on the phenyl ring.

    (2-(3,4-Dimethylphenyl)cyclopropyl)methanol: The amine group is replaced with a hydroxyl group.

Uniqueness

(2-(3,4-Dimethylphenyl)cyclopropyl)methanamine is unique due to its specific substitution pattern and the presence of both cyclopropyl and methanamine functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C12H17N/c1-8-3-4-10(5-9(8)2)12-6-11(12)7-13/h3-5,11-12H,6-7,13H2,1-2H3

InChI Key

IISDSVXMEHMWAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2CN)C

Origin of Product

United States

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